molecular formula C9H6N2O3 B8783499 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid

5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid

Cat. No. B8783499
M. Wt: 190.16 g/mol
InChI Key: LHEFMWJEBKLQGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C9H6N2O3 and its molecular weight is 190.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

5-oxo-6H-1,6-naphthyridine-2-carboxylic acid

InChI

InChI=1S/C9H6N2O3/c12-8-5-1-2-7(9(13)14)11-6(5)3-4-10-8/h1-4H,(H,10,12)(H,13,14)

InChI Key

LHEFMWJEBKLQGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=O)NC=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Treat a solution of [1,6]naphthyridine-2-carboxylic acid methyl ester (2.00 g, 10.4 mmol) in DCM (dichloromethane) (50 mL) with mCPBA (m-chloroperoxybenzoic acid) (65%, 3.10 g, 12.0 mmol)) at rt (room temperature) and stir for 2 h. Dilute the reaction mixture with EtOAc and water. Wash the organic layers with sat. NaHCO3 and brine. Extract the organic layer with DCM (4×50 mL) and dry the combined organics over MgSO4, filter and concentrate. Purify the compound by silica gel chromatography eluting with a gradient of 0% to 100% EtOAc/hexanes to obtain the desired product 6-oxy-[1,6]naphthyridine-2-carboxylic acid methyl ester in (930 mg, 4.56 mmol).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Stir a solution of 5-oxo-5,6-dihydro-[1,6]naphthyridine-2-carboxylic acid methyl ester (920 mg, 4.51 mmol) in a solution of THF/MeOH/1N LiOH (3:1:1) (30 mL) at rt for 18 h. Concentrate the solution and suspend the residue in water. Treat the solution with AcOH (1 mL) and let sit 1 h until a solid forms. Collect this by filtration to give desired product 5-oxo-5,6-dihydro-[1,6]naphthyridine-2-carboxylic acid (730 mg, 3.84 mmol).
Name
5-oxo-5,6-dihydro-[1,6]naphthyridine-2-carboxylic acid methyl ester
Quantity
920 mg
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
30 mL
Type
solvent
Reaction Step One

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